molecular formula C16H25NO4S B2704033 4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1351608-15-5

4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2704033
CAS No.: 1351608-15-5
M. Wt: 327.44
InChI Key: NHJKCLKWQMNZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative offered for research purposes. Sulfonamides represent a cornerstone class of organic compounds in medicinal and biological chemistry, historically recognized as antibiotics and continued to be investigated for treatments including malaria, tuberculosis, and HIV by targeting pathways such as dihydropteroate synthase (DHPS) . Beyond antimicrobial applications, this chemical class exhibits a broad spectrum of significant activities, such as antitumor, anticancer, and antithyroid properties, making them valuable scaffolds in drug discovery . Furthermore, structurally related sulfonamides are known to be potent and specific inhibitors of enzymatic activity, such as the ATPase activity of skeletal myosin, which is crucial for studies on muscle contraction, and have also been identified as potent and selective receptor antagonists (e.g., kappa opioid receptor) . The molecular structure of this compound features a benzene-sulfonamide core substituted with a tert-butyl group and a tetrahydropyran-derived hydroxymethyl group. This unique structure combines a hydrophobic aromatic domain with a hydrophilic, hydrogen-bonding capable moiety, which can be critical for interaction with biological targets. Sulfonamides are typically synthesized via a nucleophilic substitution reaction between a sulfonyl chloride and an amine, often facilitated by a base such as pyridine or aqueous potassium carbonate to act as an acid scavenger . In crystalline form, related sulfonamide structures are known to form intricate three-dimensional networks stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions, which can influence their solid-state properties . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-15(2,3)13-4-6-14(7-5-13)22(19,20)17-12-16(18)8-10-21-11-9-16/h4-7,17-18H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJKCLKWQMNZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of tert-butylbenzene to introduce the sulfonamide group. This is followed by the introduction of the hydroxyoxan ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Catalyzed Condensation Reactions

The compound participates in acid-mediated condensations with dienophiles like glyoxal, forming complex heterocyclic derivatives. Key findings from sulfuric acid (H₂SO₄)-catalyzed reactions include:

Table 1: Reaction Conditions and Products with Glyoxal

H₂SO₄ Concentration (%)Temperature (°C)Time (h)Major Products (Yield)Byproducts
31.522–24112 (33% HPLC)Tarry sediment
646044 (32% HPLC)Hydrolysis intermediates
76–81604–6Sulfonic acid derivativesDesulfated aromatics
  • Product 2 : Likely forms via 1,2-hydride shifts in intermediate diols under mild acidic conditions .

  • Product 4 : A bis-sulfane derivative generated at higher H₂SO₄ concentrations through sulfur-sulfur bond formation .

Hydrolysis and Desulfation

Under strongly acidic conditions, the sulfonamide group undergoes hydrolysis, followed by desulfation:

Reaction Pathway:

  • Hydrolysis :
    SulfonamideH2SO4Sulfonic Acid+Ammonia\text{Sulfonamide} \xrightarrow{\text{H}_2\text{SO}_4} \text{Sulfonic Acid} + \text{Ammonia}
    Example: Conversion to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6 ) .

  • Desulfation :
    Sulfonic AcidH2SO4Aromatic Hydrocarbon+SO3\text{Sulfonic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{Aromatic Hydrocarbon} + \text{SO}_3
    Example: Formation of 1-(tert-butyl)-3,5-dimethylbenzene (7 ) .

Key Factors:

  • H₂SO₄ Concentration : >77% promotes sulfonic acid formation; >81% accelerates desulfation .

  • Temperature : Elevated temperatures (60°C) favor complete desulfation.

Stability and Reactivity in Solvent Systems

The compound’s stability varies significantly with solvent polarity and acidity:

Table 2: Solvent-Dependent Behavior

SolventpHObserved StabilityMajor Degradation Pathway
Aqueous H₂SO₄<1Low (hydrolysis dominant)Desulfation
Acetonitrile-H₂O3–5ModeratePartial condensation
Ethyl AcetateNeutralHighNone
  • Ethyl Acetate : Preferred for extraction due to minimal reactivity .

Electrophilic Aromatic Substitution (EAS)

While direct EAS data is limited, analogous sulfonamides undergo:

  • Nitration : Introduction of nitro groups at para/ortho positions to sulfonamide.

  • Halogenation : Bromination or chlorination under Lewis acid catalysis.

Predicted reactivity for 4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide aligns with electron-withdrawing sulfonamide directing substituents to meta positions.

Nucleophilic Reactions

The hydroxyoxan ring’s hydroxyl group acts as a nucleophile in:

  • Esterification : Reaction with acyl chlorides to form esters.

  • Etherification : Alkylation with alkyl halides under basic conditions.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: 4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules through various chemical reactions, such as oxidation and reduction.

2. Biological Investigations:

  • Enzyme Inhibition: Research has indicated that this compound may act as an enzyme inhibitor. Its sulfonamide group can form hydrogen bonds with specific enzymes or receptors, potentially inhibiting their activity. This property is particularly relevant in drug design for targeting specific biological pathways .
  • Therapeutic Potential: The compound has been explored for its anti-inflammatory and antimicrobial activities. Initial studies suggest it may exhibit moderate antimicrobial potency against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its effectiveness .

3. Medicinal Chemistry:

  • Anti-inflammatory Effects: In murine models, administration of this compound has shown significant reductions in paw edema, suggesting potential applications in treating inflammatory conditions.
  • Anticancer Activity: In vitro assays have demonstrated that this compound can inhibit the growth of breast cancer cell lines at certain concentrations, indicating its potential as an anticancer agent .

Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against various bacterial strains:

  • Results: The compound exhibited an MIC of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity.

Anti-inflammatory Effects

In a controlled experiment involving a murine model:

  • Findings: The compound significantly reduced paw edema compared to control groups, supporting its potential use in anti-inflammatory therapies.

Cancer Cell Proliferation

In vitro studies on breast cancer cell lines revealed:

  • Observation: The compound inhibited cell growth by 50% at a concentration of 10 µM, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyoxan ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Key Observations:

Hydrophilicity: The target compound’s hydroxylated oxane group likely enhances water solubility compared to Bosentan’s methoxyphenoxy and pyrimidine moieties .

Bioactivity : Bosentan’s pyrimidine and methoxy groups are critical for endothelin receptor binding , whereas the target compound’s oxane group may alter target specificity.

Synthetic Complexity : Bosentan’s synthesis involves sequential substitutions of chlorine atoms , while the target compound’s hydroxylated oxane group may require specialized protecting-group strategies.

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Bosentan Monohydrate: Exhibits moderate aqueous solubility (validated via UHPLC with LOD ≤0.1 µg/mL) . Its crystal structure shows hydrogen bonding with water, enhancing stability .
  • Target Compound: The hydroxyl group in the oxane ring may improve solubility but could also increase metabolic susceptibility compared to non-polar substituents (e.g., tert-butyl in Bosentan).

Receptor Binding

  • Bosentan : Binds endothelin receptors via pyrimidine and sulfonamide interactions .

Analytical Characterization

  • UHPLC Methods: Bosentan and intermediates are quantified using reversed-phase chromatography (BEH C18 column, methanol/water gradient) . Similar methods could apply to the target compound.
  • Crystallography : Bosentan’s twin-crystal structure reveals intermolecular hydrogen bonds involving sulfonamide N–H and water O–H groups . The target compound’s hydroxyl-oxane group may form analogous interactions.

Biological Activity

4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound with potential biological activities, including anti-inflammatory and antimicrobial effects. Its unique structural features, including a tert-butyl group and a hydroxyoxan ring, contribute to its interactions with biological targets. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • IUPAC Name : 4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
  • Molecular Formula : C16H25NO4S
  • Molecular Weight : 327.44 g/mol

The structure includes a sulfonamide functional group that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Sulfonation of Tert-butylbenzene : Introduction of the sulfonamide group.
  • Formation of Hydroxyoxan Ring : Achieved through nucleophilic substitution reactions under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Stabilization of Interactions : The hydroxyoxan ring may enhance interactions with biological targets, increasing efficacy.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX) involved in the inflammatory pathway .
  • Antimicrobial Effects : Compounds similar to this compound have shown promising antimicrobial activity against various bacteria and fungi, suggesting potential therapeutic applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Gram-positive bacteria
CytotoxicitySelective toxicity towards cancer cells

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic profiles, but further studies are required to confirm these findings and assess potential toxicity .

Q & A

Q. What are the recommended synthetic routes for 4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide?

A validated method involves dissolving the sulfonamide precursor in a mixture of Industrial Methylated Spirits (IMS) and water under controlled conditions, followed by sodium salt formation for crystallization . Key steps include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity products.
  • Yield improvement : Adjust stoichiometric ratios (e.g., 1:1.05 sulfonamide-to-base) to minimize side reactions.

Q. How is the compound characterized structurally?

Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the tetrahedral geometry of the sulfonamide group and hydrogen-bonding networks involving the hydroxyoxan moiety .
  • NMR spectroscopy : 1H^1H NMR peaks at δ 1.30 ppm (tert-butyl) and δ 3.50–4.10 ppm (hydroxyoxan methylene groups) confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) with <2 ppm mass error.

Q. What storage and handling protocols are advised for this compound?

  • Storage : Keep in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonamide group .
  • Handling : Use PPE (gloves, goggles) in fume hoods due to potential irritancy. Avoid contact with strong oxidizers or acids to prevent decomposition .

Advanced Research Questions

Q. How does polymorphism affect the compound’s physicochemical stability?

Polymorphic forms (e.g., anhydrous vs. solvated crystals) exhibit distinct stability profiles:

  • Thermal stability : Anhydrous forms (melting point ~215°C) are more thermally stable than hydrates, which may dehydrate above 100°C .
  • Hygroscopicity : Solvated forms (e.g., monohydrate) require humidity-controlled storage (<30% RH) to maintain crystallinity .
  • Methodology : Use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to map stability under varying conditions.

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility.
  • Salt formation : Sodium or potassium salts enhance aqueous solubility by 3–5 fold compared to the free acid form .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in cell culture media.

Q. How does the hydroxyoxan group influence pharmacological activity?

The hydroxyoxan moiety:

  • Enhances hydrophilicity : Reduces logP by ~0.5 units compared to non-hydroxylated analogs, improving membrane permeability .
  • Modulates target binding : Hydrogen bonding with serine residues in enzymes (e.g., proteases) enhances inhibitory potency. Compare with analogs lacking the hydroxy group using IC50 assays .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to serine hydrolases, focusing on sulfonamide-oxyanion hole interactions. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR models : Use Hammett constants (σ) of substituents (e.g., tert-butyl) to correlate electronic effects with bioactivity .

Q. How should conflicting bioactivity data be analyzed?

  • Data normalization : Control for assay variability (e.g., cell line passage number, ATP levels in kinase assays).
  • Orthogonal validation : Confirm enzyme inhibition (e.g., trypsin) via fluorogenic substrate assays and SPR binding kinetics .
  • Meta-analysis : Compare IC50 values across studies using standardized units (nM vs. µg/mL) and adjust for purity (>95% by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.